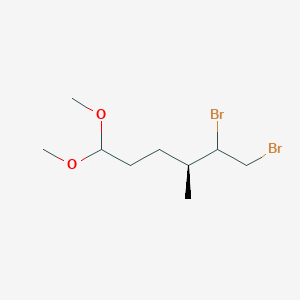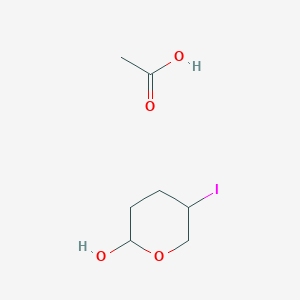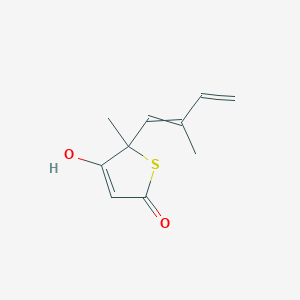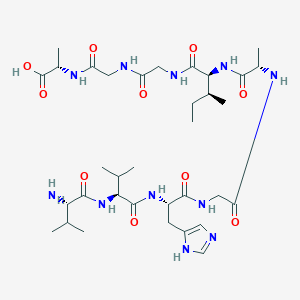
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine is a synthetic peptide composed of multiple amino acids, including lysine, glycine, and proline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protective groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), allowing for the production of the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or dithiothreitol.
Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: N-hydroxysuccinimide (NHS) esters in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Scientific Research Applications
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide for studying protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects in neurodegenerative diseases and wound healing.
Materials Science: Utilized in the development of peptide-based hydrogels and biomaterials.
Mechanism of Action
The mechanism of action of L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, in neurodegenerative diseases, the peptide may modulate oxidative stress and inhibit acetylcholinesterase activity, thereby protecting neurons from damage .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-tyrosyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline:
Uniqueness
L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine is unique due to its specific sequence and the presence of multiple proline residues, which may confer distinct structural and functional properties.
Properties
CAS No. |
618436-53-6 |
|---|---|
Molecular Formula |
C38H63N11O10 |
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-1-[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H63N11O10/c39-15-3-1-9-24(41)33(53)44-23-32(52)46-17-5-11-26(46)34(54)43-21-30(50)42-22-31(51)47-18-7-13-28(47)36(56)49-20-8-14-29(49)37(57)48-19-6-12-27(48)35(55)45-25(38(58)59)10-2-4-16-40/h24-29H,1-23,39-41H2,(H,42,50)(H,43,54)(H,44,53)(H,45,55)(H,58,59)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
NSKSPSFERSTDJC-AQRCPPRCSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12584700.png)

![Undec-10-en-1-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B12584720.png)
![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)
![6-[(4S)-4-(2-methylpropyl)-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12584741.png)

![4-[(Thiophen-2-yl)methyl]glutamic acid](/img/structure/B12584755.png)

![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)

